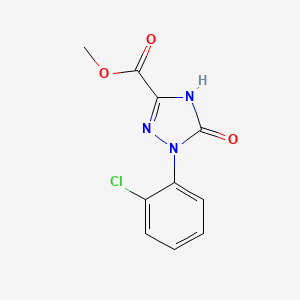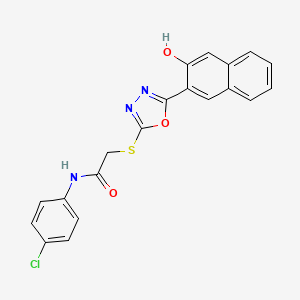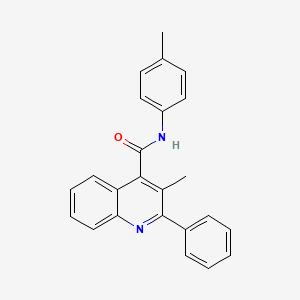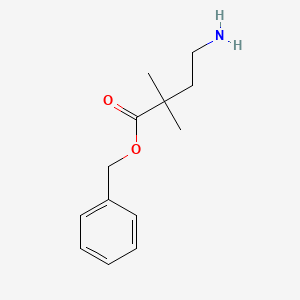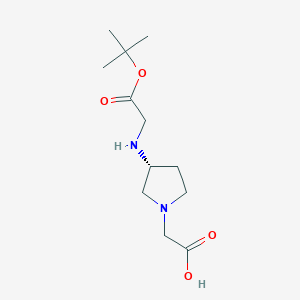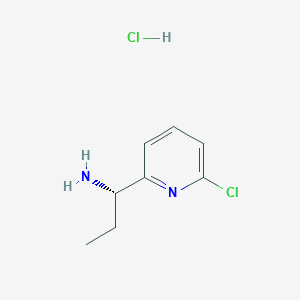
(S)-1-(6-Chloro-pyridin-2-yl)-propylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(6-Chloropyridin-2-yl)propan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a pyridine ring substituted with a chlorine atom at the 6-position and an amine group at the 1-position of the propyl chain. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-Chloropyridin-2-yl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-chloropyridine as the starting material.
Alkylation: The 6-chloropyridine undergoes alkylation with a suitable alkylating agent to introduce the propyl chain.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (S)-enantiomer.
Formation of Hydrochloride Salt: The (S)-1-(6-Chloropyridin-2-yl)propan-1-amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of (S)-1-(6-Chloropyridin-2-yl)propan-1-amine hydrochloride may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(6-Chloropyridin-2-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
(S)-1-(6-Chloropyridin-2-yl)propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-1-(6-Chloropyridin-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(6-Chloropyridin-2-yl)propan-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.
6-Chloropyridine: The parent compound without the propyl amine group.
1-(6-Chloropyridin-2-yl)propan-1-amine: The free base form without the hydrochloride salt.
Uniqueness
(S)-1-(6-Chloropyridin-2-yl)propan-1-amine hydrochloride is unique due to its specific stereochemistry and enhanced solubility as a hydrochloride salt. These properties make it particularly valuable in applications requiring high solubility and specific chiral interactions.
Propriétés
Numéro CAS |
1263094-59-2 |
|---|---|
Formule moléculaire |
C8H12Cl2N2 |
Poids moléculaire |
207.10 g/mol |
Nom IUPAC |
(1S)-1-(6-chloropyridin-2-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H11ClN2.ClH/c1-2-6(10)7-4-3-5-8(9)11-7;/h3-6H,2,10H2,1H3;1H/t6-;/m0./s1 |
Clé InChI |
RJNKVKYBUFSNLR-RGMNGODLSA-N |
SMILES isomérique |
CC[C@@H](C1=NC(=CC=C1)Cl)N.Cl |
SMILES canonique |
CCC(C1=NC(=CC=C1)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B12992925.png)
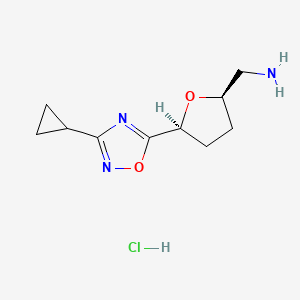
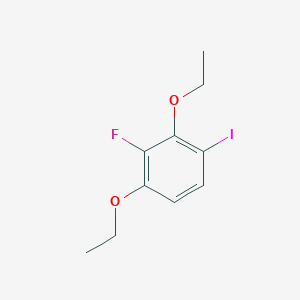

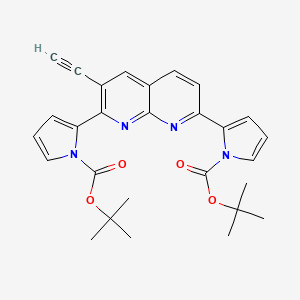
![N-(spiro[3.4]octan-2-ylmethyl)ethanamine](/img/structure/B12992941.png)
![2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonyl chloride](/img/structure/B12992942.png)

